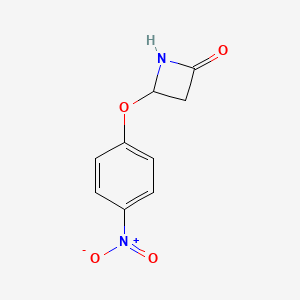

4-(4-Nitrophenoxy)azetidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-(4-Nitrophenoxy)azetidin-2-one”, commonly known as 4NPAO, is a synthetic organic compound . It belongs to the class of azetidinones. The IUPAC name for this compound is 4-(4-nitrophenoxy)-2-azetidinone .

Molecular Structure Analysis

The molecular formula of this compound is C9H8N2O4 . The InChI code for this compound is 1S/C9H8N2O4/c12-8-5-9(10-8)15-7-3-1-6(2-4-7)11(13)14/h1-4,9H,5H2,(H,10,12) .Physical And Chemical Properties Analysis

The molecular weight of this compound is 208.17 . It is a powder at room temperature . The melting point ranges from 124 to 127 degrees Celsius .Scientific Research Applications

Novel p-Nitrophenol Degradation Gene Cluster

A study on Rhodococcus opacus SAO101 identified a novel gene cluster responsible for the degradation of p-Nitrophenol (4-NP), an environmental contaminant used in medicines and pesticides manufacturing. The genes encoded enzymes that converted 4-NP to hydroxyquinol, highlighting a microbial pathway for detoxifying nitrophenolic compounds in the environment. This discovery paves the way for bioremediation strategies targeting nitrophenolic pollutants (Kitagawa, Kimura, & Kamagata, 2004).

Tubulin-Targeting Antitumor Agents

Research into 3-Phenoxy-1,4-diarylazetidin-2-ones has led to the development of compounds with potent antiproliferative effects against breast cancer cells. These compounds, through their action on tubulin polymerization and microtubular structure, demonstrate significant potential as antitumor agents, indicating the therapeutic applications of azetidin-2-one derivatives in cancer treatment (Greene et al., 2016).

Gastrodin Production via Microbial Synthesis

A study on the microbial synthesis of Gastrodin , a key ingredient of Gastrodia elata used for its neuroprotective properties, employed an artificial pathway in Escherichia coli. This innovative approach to producing gastrodin through biotechnological means offers a sustainable alternative to plant extraction and chemical synthesis, with implications for large-scale production of pharmaceutical compounds (Bai et al., 2016).

Novel Azetidinone Derivatives with Aryl Sulfonyloxy Group

Research on azetidinone derivatives containing aryl sulfonyloxy group focuses on their synthesis and potential applications. These derivatives show promise for developing new chemical entities with varied biological activities, underscoring the versatility of azetidin-2-one as a scaffold in medicinal chemistry (Patel & Desai, 2004).

Mitochondrial Uncoupler Binding Sites

A study explored the binding sites of mitochondrial uncouplers using 2-Azido-4-nitrophenol (NPA) , providing insights into the mechanisms of oxidative phosphorylation and its uncoupling. This research has implications for understanding mitochondrial function and the development of therapeutic agents targeting mitochondrial diseases (Hanstein & Hatefi, 1974).

Mechanism of Action

Target of Action

Azetidin-2-one derivatives have been found to exhibit diversified biological and pharmacological activity . They have been used in the synthesis of several biologically active antibiotics .

Mode of Action

For instance, some azetidin-2-one derivatives have been shown to inhibit the formation of the mitotic spindle by binding to tubulin at the colchicine binding site, thereby interfering with cell growth and proliferation .

Biochemical Pathways

For example, some azetidin-2-one derivatives have been found to inhibit tubulin polymerization, affecting the cell cycle .

Pharmacokinetics

The physical properties of the compound, such as its molecular weight of 20817 , may influence its bioavailability.

Result of Action

Azetidin-2-one derivatives have been shown to have cytotoxic activity in certain cell lines .

properties

IUPAC Name |

4-(4-nitrophenoxy)azetidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O4/c12-8-5-9(10-8)15-7-3-1-6(2-4-7)11(13)14/h1-4,9H,5H2,(H,10,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZKCDUYSEXXUPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC1=O)OC2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromo-2-{[1-(ethanesulfonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2971180.png)

![N-[[2-(Trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl]methyl]prop-2-enamide](/img/structure/B2971183.png)

![3-(Benzo[d][1,3]dioxol-5-yl)-1-((2,4-dimethylphenyl)sulfonyl)pyrrolidine](/img/structure/B2971187.png)

![(1R,3r,5S)-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B2971190.png)

![2-Methylsulfanyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzamide](/img/structure/B2971191.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[4-(2-phenylethyl)piperazin-1-yl]acetamide](/img/structure/B2971195.png)

![N-(2,6-dimethylphenyl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2971197.png)